molecular formula C6H4BrNS B144116 5-(Bromomethyl)thiophene-2-carbonitrile CAS No. 134135-41-4

5-(Bromomethyl)thiophene-2-carbonitrile

Cat. No. B144116
M. Wt: 202.07 g/mol
InChI Key: GOXDYXBTGGZHMD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thiophene-2-carbonitrile is a chemical compound with the molecular weight of 202.07 . Its IUPAC name is 5-(bromomethyl)-2-thiophenecarbonitrile .


Molecular Structure Analysis

The InChI code for 5-(Bromomethyl)thiophene-2-carbonitrile is 1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)thiophene-2-carbonitrile include a molecular weight of 202.07 . Unfortunately, specific details such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Photophysical Properties

Research on similar compounds such as 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (MTTC) and 5-(5-(3,5-dimethoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (DMTTC) has focused on their photophysical properties in different solvents. These studies help understand the interaction between these compounds and solvents, particularly the role of specific hydrogen bonding and non-specific dipolar interactions in determining photophysical characteristics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).

Electrochromic Properties

The synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitriles and their copolymers has revealed significant electrochromic properties. These properties are crucial for applications like electrochromic devices (ECDs), suggesting potential use for related compounds such as 5-(Bromomethyl)thiophene-2-carbonitrile (Abaci, Ustalar, Yılmaz, & Guney, 2016).

1,3-Dipolar Cycloaddition Reaction

The cycloaddition reactions of thiophenecarbonitrile N-Oxides with various dipolarophiles have been studied, providing insights into their reactivity and potential applications in organic synthesis (Iwakura, Uno, Shiraishi, & Hongu, 1968).

Synthesis and Properties

Research into the synthesis and properties of sulfides, including 2-alkylthio(alkylsulfinyl, alkylsulfonyl)thiophene-3-carbonitrile N-oxides, contributes to understanding their reactivity and potential use in chemical synthesis (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).

Solution-Processable Solar Cells

Research involving small molecules with thiophenes for use in bulk-heterojunction solar cells has explored the use of rigidified thiophenes for enhancing photovoltaic performance, hinting at applications for related compounds (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using thiophene-3-carbonitrile derivatives has shown significant antimicrobial activity, indicating potential pharmaceutical applications (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Photochemical Behavior

Studies on the photochemical behavior of halogeno-thiophenes, including arylation of 5-halogenothiophene-2-carbonitriles, suggest potential applications in organic photochemistry (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).

Fluorescence Quenching

Research on donor-acceptor compounds like 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN) has investigated their fluorescence behavior, which is vital for understanding their photochemical properties (Bohnwagner, Burghardt, & Dreuw, 2017).

Safety And Hazards

The safety data sheet (SDS) for 5-(Bromomethyl)thiophene-2-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

Future Directions

Thiophene-2-carbonitrile, a related compound, has been used as an electrolyte additive to improve the performance of lithium-ion batteries . This suggests potential future directions for the use of 5-(Bromomethyl)thiophene-2-carbonitrile in similar applications.

properties

IUPAC Name

5-(bromomethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXDYXBTGGZHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441723
Record name 5-(bromomethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)thiophene-2-carbonitrile

CAS RN

134135-41-4
Record name 5-(bromomethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)thiophene-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-cyano-5-(hydroxymethyl)thiophene (6.0 g, 43 mmol) in THF (50 mL) was added triphenylphosphine (15.7 g, 47 mmol) and carbon tetrabromide (12.3 g, 47 mmol). After stirring overnight under nitrogen atmosphere at room temperature, the solvent was removed in vacuo and the residue was dissolved in chloroform, then adsorbed onto silica gel and loaded onto a silica gel column. The product was eluted using an ethyl acetate/hexanes gradient. Fractions containing pure product (as judged by TLC) were pooled and concentrated in vacuo to give 6.5 g (75%) of 2-cyano-5-(bromomethyl)thiophene.
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Lee, CW Park, WH Jung, HD Park… - Journal of medicinal …, 2003 - ACS Publications
Thrombin, a crucial enzyme in the blood coagulation, has been a target for antithrombotic therapy. Orally active thrombin inhibitors would provide effective and safe prophylaxis for …
Number of citations: 51 pubs.acs.org
WR Ewing, MR Becker, VE Manetta… - Journal of medicinal …, 1999 - ACS Publications
The discovery of a series of non-peptide factor Xa (FXa) inhibitors incorporating 3-(S)-amino-2-pyrrolidinone as a central template is described. After identifying compound 4, …
Number of citations: 57 pubs.acs.org

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